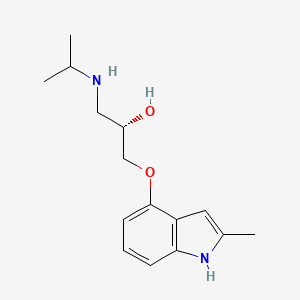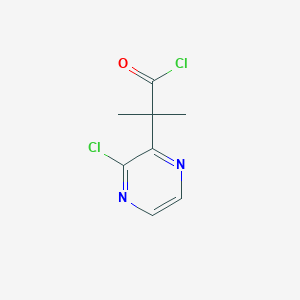
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride is a chemical compound with the molecular formula C8H8Cl2N2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride typically involves the chlorination of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid.
Reduction: Reduction reactions can convert the acyl chloride to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Amines, Alcohols, Thiols: Nucleophiles used in substitution reactions.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting acyl chlorides to alcohols.
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions.
2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive acyl chloride group.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride involves its reactive acyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound’s molecular targets and pathways depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile: A nitrile derivative with similar structural features but different reactivity.
(3-Chloropyrazin-2-yl)methanamine hydrochloride: A related compound with an amine group instead of an acyl chloride.
Uniqueness
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and compounds with diverse applications.
Propiedades
Fórmula molecular |
C8H8Cl2N2O |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
2-(3-chloropyrazin-2-yl)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(2,7(10)13)5-6(9)12-4-3-11-5/h3-4H,1-2H3 |
Clave InChI |
JOZWQGMQTQAREB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=CN=C1Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


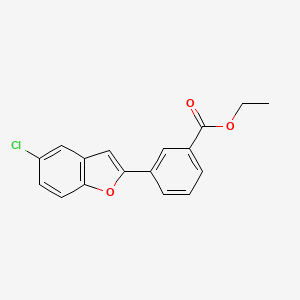
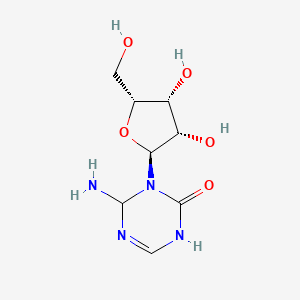

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)

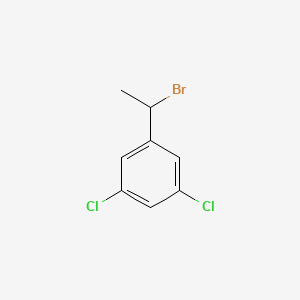
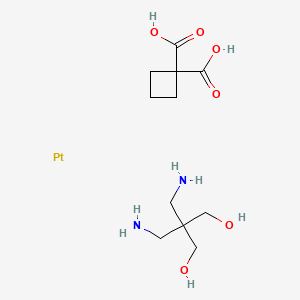
![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)

![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)

